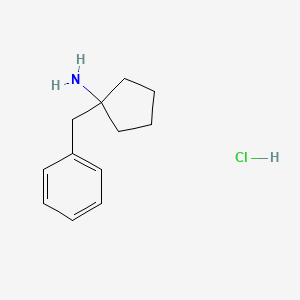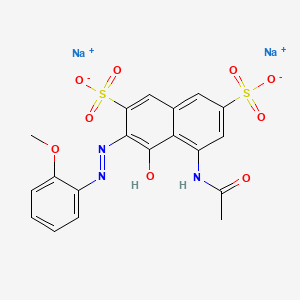
C.I. Acid Violet 12, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Violet 12, disodium salt is a useful research compound. Its molecular formula is C19H17N3NaO9S2+ and its molecular weight is 518.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Photocatalytic Degradation
C.I. Acid Violet 1, closely related to C.I. Acid Violet 12, was studied for its photocatalytic degradation using a titanium electrode coated with TiO2 and RuO2. This research demonstrated increased effectiveness in dye conversion through combined electrochemical and photochemical oxidation processes (Socha et al., 2007).
2. Decolouration of Acid Dye Effluents
Studies on the effect of inorganic salts on the decolouration of acid dye effluents by ozonation included C.I. Acid Violet 12. The research found that salt content in effluents increases decolouration time, particularly at neutral pH, and varied depending on the nature and quantity of the salt used (Muthukumar & Selvakumar, 2004).
3. Dye Aggregation Control
A study on the aggregation behavior of C.I. Basic Violet 10, which is structurally similar to C.I. Acid Violet 12, showed that its aggregation in aqueous solution can be controlled by using poly(sodium 4-styrenesulfonate). This provided insights into how dye-dye contacts can be minimized or enhanced in different concentrations (Moreno‐Villoslada et al., 2009).
4. Toxicology and Carcinogenesis Studies
Though not directly related to C.I. Acid Violet 12, studies on the toxicology and carcinogenesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid disodium salt provide valuable insights into the safety profiles of related chemical compounds used in dyes and optical brighteners (National Toxicology Program, 1992).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for C.I. Acid Violet 12, disodium salt involves the condensation of 2-naphthol with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid. The resulting product is then converted to the disodium salt form.", "Starting Materials": [ "2-naphthol", "4-amino-5-hydroxynaphthalene-2,7-disulfonic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "2-naphthol-3,6-disulfonic acid", "sodium chloride" ], "Reaction": [ "2-naphthol is reacted with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in the presence of sodium hydroxide to form a condensation product.", "The condensation product is then diazotized with sodium nitrite and hydrochloric acid to form a diazonium salt.", "The diazonium salt is then coupled with 2-naphthol-3,6-disulfonic acid in the presence of sodium hydroxide to form the desired product.", "The resulting product is then converted to the disodium salt form by treatment with sodium chloride." ] } | |
Numéro CAS |
6625-46-3 |
Formule moléculaire |
C19H17N3NaO9S2+ |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
sodium;5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1 |
Clé InChI |
DTMLUJSXQVSYJS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+] |
| 6625-46-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


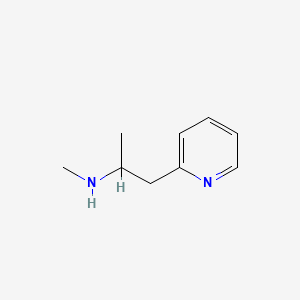
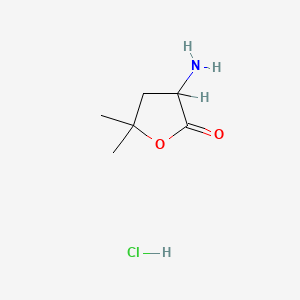
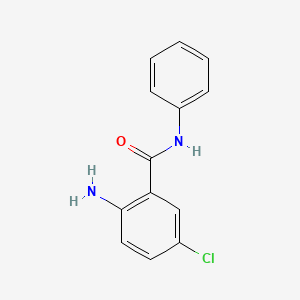
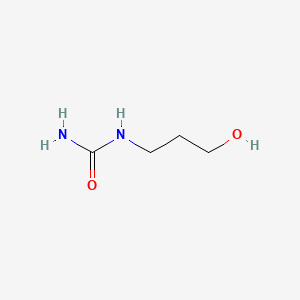
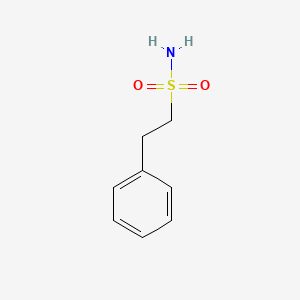

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)



![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
